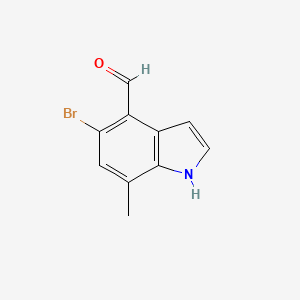
5-Bromo-7-methyl-1H-indole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Bromo-7-methyl-1H-indole-4-carbaldehyde” is an organic compound . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
A common method of synthesizing “this compound” involves a bromination reaction to introduce a bromine atom into 7-methyl-1H-indole . This process typically involves reacting 7-methyl-1H-indole with bromomethane or sodium bromide under alkaline conditions, followed by crystallization purification to obtain the target product .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H8BrN, and its molecular weight is 208.07 grams per mole .
Chemical Reactions Analysis
Indole derivatives, such as “this compound”, are important types of molecules and natural products. They have been used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Physical And Chemical Properties Analysis
“this compound” appears as a white crystal or crystalline powder . It is an unstable solid that easily discolors when exposed to light and moisture in the air .
科学的研究の応用
5-Bromo-7-methyl-1H-indole-4-carbaldehyde has been used in a wide variety of scientific research applications. It has been used as a synthetic intermediate for the synthesis of various heterocyclic compounds, including pyridines, quinolines, and indoles. This compound has also been used as a starting material for the synthesis of biologically active compounds such as antibiotics, antifungal agents, and anti-cancer agents. Additionally, this compound has been used in the synthesis of polymers, dyes, and other organic molecules.
作用機序
Target of Action
5-Bromo-7-methyl-1H-indole-4-carbaldehyde, like other indole derivatives, is known to interact with a variety of biological targets. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have the potential to be explored for newer therapeutic possibilities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be a combustible substance and should be kept away from open flames or high temperatures . It should also be properly sealed to avoid exposure to moisture and light .
実験室実験の利点と制限
The use of 5-Bromo-7-methyl-1H-indole-4-carbaldehyde in laboratory experiments has several advantages. It is relatively easy to synthesize, and the reaction conditions are mild and well-tolerated. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound, and care must be taken to ensure that it is not exposed to light or air. Additionally, it is important to ensure that the reaction conditions are carefully controlled to avoid the formation of unwanted byproducts.
将来の方向性
The use of 5-Bromo-7-methyl-1H-indole-4-carbaldehyde in scientific research is still in its early stages, and there are many potential future directions for its use. For example, this compound could be used in the synthesis of new drugs or drug analogs, or it could be used to study the effects of certain drugs on gene and protein expression. Additionally, this compound could be used to study the effects of certain compounds on enzyme activity or the synthesis of neurotransmitters. Further research into the biochemical and physiological effects of this compound could lead to new insights into the mechanisms of drug action and could potentially lead to the development of new drugs or drug analogs. Finally, this compound could be used as a starting material for the synthesis of polymers, dyes, and other organic molecules, which could have potential applications in a variety of fields.
合成法
The synthesis of 5-Bromo-7-methyl-1H-indole-4-carbaldehyde is typically achieved through the reaction of 4-bromo-1-methylindole and formaldehyde in the presence of a base catalyst. This reaction typically occurs at room temperature, and the product is usually isolated in a crystalline form. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile. Other methods of synthesizing this compound have been developed and include the reaction of 4-bromo-1-methylindole with formaldehyde in the presence of a Lewis acid catalyst, or the reaction of 4-bromo-1-methylindole with an aldehyde in the presence of a base catalyst.
Safety and Hazards
When handling “5-Bromo-7-methyl-1H-indole-4-carbaldehyde”, appropriate personal protective measures should be taken, including wearing gloves and masks . It is a combustible material and should be kept away from open flames or high temperatures . During storage and handling, it should be kept away from oxidizers and heat sources, and it should be properly sealed to avoid exposure to moisture and light .
特性
IUPAC Name |
5-bromo-7-methyl-1H-indole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTGOLAYXQKKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



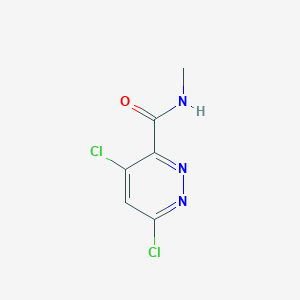
![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)
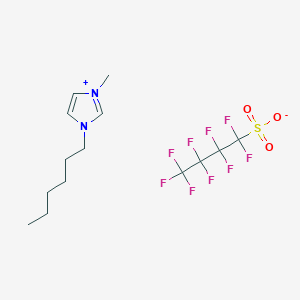
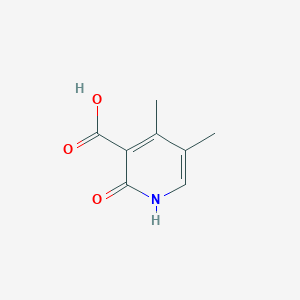
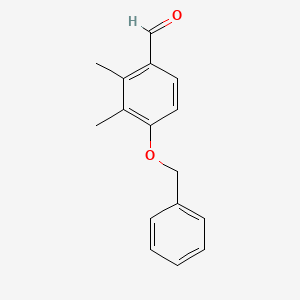

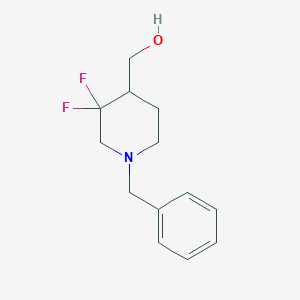
![2,10-Diaza-9-(4-hydroxy-3,5-diiodophenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6357561.png)
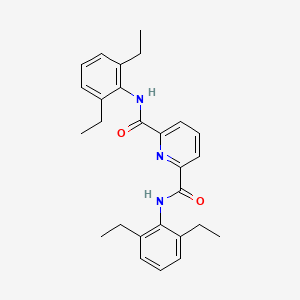

![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)
